

# fenarimol in vitro antifungal activity testing

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Fenarimol

CAS No.: 60168-88-9

Cat. No.: S527853

Get Quote

## Introduction & Biological Context

Mycetoma is a debilitating subcutaneous disease characterized by tumorous swellings and grain formation. Treating the fungal form (eumycetoma) is particularly challenging, requiring prolonged drug therapy and often surgery, with high recurrence rates [1] [2]. The open-source MycetOS project identified the **fenarimol** analogue **EPL-BS1246 (MMV698244)** as a potent hit against *M. mycetomatis* through drug repurposing screens [1] [2]. **Fenarimol** itself is a known agricultural fungicide that inhibits ergosterol biosynthesis [3].

## Detailed Experimental Protocols

### In Vitro Antifungal Activity Assay

This protocol is adapted from methods used to evaluate 185 **fenarimol** analogues [1] [2].

- **Objective:** To determine the in vitro potency of **fenarimol** analogues against *M. mycetomatis*.
- **Test Organism:** *Madurella mycetomatis* isolates (e.g., isolate mm55), with potent compounds further tested against a panel of genetically diverse isolates [1].
- **Compound Preparation:** Prepare stock solutions of **fenarimol** analogues in a suitable solvent like DMSO. Perform serial dilutions in the assay medium.
- **Initial Screening:**
  - Inoculate *M. mycetomatis* cultures and expose them to the compounds at concentrations of **100 µM** and **25 µM**.

- Incubate at an appropriate temperature (e.g., 37°C) for a specified period.
- Measure the inhibition of metabolic activity. In the referenced study, 76 of 185 analogues showed activity at 100 µM, and 41 at 25 µM [1].
- **Determination of IC<sub>50</sub>/MIC<sub>50</sub>:**
  - For active compounds, perform a dose-response curve to determine the **half-maximal inhibitory concentration (IC<sub>50</sub>)**.
  - Compounds with an IC<sub>50</sub> of **≤ 9 µM** are considered potent and should be advanced.
  - The **minimum inhibitory concentration for 50% of isolates (MIC<sub>50</sub>)** is then determined against a panel of *M. mycetomatis* isolates. In the study, MIC<sub>50</sub> values for active compounds ranged from **0.25 µM to >16 µM** [1].

## In Vivo Efficacy Testing in a Larval Model

This protocol uses the *Galleria mellonella* (wax moth) larvae model, which produces grains similar to human mycetoma and can predict therapeutic outcomes [1].

- **Objective:** To evaluate the efficacy of potent **fenarimol** analogues in an in vivo setting.
- **Infection Model:** Infect larvae with *M. mycetomatis*.
- **Treatment:**
  - Administer promising compounds (those with MIC<sub>50</sub> < 9 µM) to the infected larvae. A typical testing concentration is **20 µM**.
  - Include untreated infected larvae as a negative control and larvae treated with standard antifungals (e.g., itraconazole, amphotericin B) as a reference.
  - Monitor the larvae for survival over time. An analogue is considered promising if it significantly prolongs larval survival compared to the control.
- **Toxicity Assessment:** Compounds should be tested for toxicity in uninfected larvae at the working concentration (e.g., 20 µM). Active compounds should show no inherent toxicity at this dose [1].

## Summary of Key Quantitative Data

The table below summarizes critical data from the evaluation of 185 **fenarimol** analogues.

- **Table 1: Key Findings from Fenarimol Analogues Screening [1] [2]**

| Parameter                                             | Results & Values                          | Significance / Correlation                                                     |
|-------------------------------------------------------|-------------------------------------------|--------------------------------------------------------------------------------|
| Total Analogues Tested                                | 185                                       | Broad structure-activity relationship (SAR) exploration.                       |
| Potent In Vitro Inhibitors (MIC <sub>50</sub> < 9 µM) | 22 analogues                              | 11.9% hit rate from the library.                                               |
| Most Potent Analogues (MIC <sub>50</sub> )            | 0.25 µM (e.g., analogues 9 and 12)        | Highly potent lead compounds.                                                  |
| Analogues with In Vivo Efficacy                       | 6 analogues (e.g., 1, 4, 8, 16, 167, 310) | Significantly prolonged larval survival.                                       |
| Critical Lipophilicity (logD at pH 7.4)               | < 2.5                                     | Correlated with better in vivo efficacy and prolonged larval survival [1] [4]. |
| Molecular Weight                                      | < 400 Da                                  | Associated with more potent in vitro activity (lower growth percentage).       |
| Number of Rotational Bonds                            | ≤ 5                                       | Associated with more potent in vitro activity.                                 |

- Table 2: Experimental Parameters for Standard Assays

| Assay Type | Key Parameters | Endpoint / Outcome Measure |
|------------|----------------|----------------------------|
|------------|----------------|----------------------------|

| **In Vitro Screening** | Concentrations: 100 µM, 25 µM Organism: *M. mycetomatis* | Inhibition of metabolic activity IC<sub>50</sub> / MIC<sub>50</sub> value || **In Vivo (*G. mellonella*)** | Dose: 20 µM Model: *M. mycetomatis*-infected larvae | Larval survival over time (Kaplan-Meier analysis) |

## Structure-Activity Relationships & Design Tips

Analysis of the data reveals crucial factors for designing effective **fenarimol**-based antifungals for mycetoma.



[Click to download full resolution via product page](#)

*Diagram 1: Key physicochemical properties for optimal **fenarimol** analogue design.*

The primary mechanism of action for **fenarimol** is the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membranes [3]. The experimental workflow for evaluating these compounds is systematic and multi-staged.



Click to download full resolution via product page

Diagram 2: High-throughput screening workflow for **fenarimol** analogues.

## Important Considerations & Cautions

- **CYP450 Inhibition:** **Fenarimol** is a known inhibitor of cytochrome P450 enzymes in mammals, which can affect steroid biosynthesis and drug metabolism. This is a critical consideration for its potential

repurposing as a human therapeutic [3] [5].

- **Endocrine Disruption:** Studies have shown that **fenarimol** can exhibit estrogenic and anti-androgenic activity in vitro, which warrants careful investigation during preclinical development [5].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Structure–activity relationships of fenarimol analogues with ... [pmc.ncbi.nlm.nih.gov]
2. Structure–activity relationships of fenarimol analogues with ... [pubs.rsc.org]
3. Fenarimol, a Pyrimidine-Type Fungicide, Inhibits ... [pmc.ncbi.nlm.nih.gov]
4. Structure–activity relationships of fenarimol analogues with ... [dndi.org]
5. Estrogenic effects in vitro and in vivo of the fungicide ... [sciencedirect.com]

To cite this document: Smolecule. [fenarimol in vitro antifungal activity testing]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b527853#fenarimol-in-vitro-antifungal-activity-testing>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)